(S)-Retosiban

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H34N4O5 |

|---|---|

Poids moléculaire |

494.6 g/mol |

Nom IUPAC |

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1S)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |

InChI |

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24-/m0/s1 |

Clé InChI |

PLVGDGRBPMVYPB-IAHMWCFXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Oxytocin Antagonist Retosiban

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structure, synthesis, and mechanism of action of Retosiban, a potent and selective oxytocin receptor antagonist investigated for the treatment of preterm labor. While the topic specifies (S)-Retosiban, the vast majority of published research, including all clinical development, has focused on the active stereoisomer, Retosiban ((3R,6R,7R)-isomer). This compound is noted as an isomer used as an experimental control[1]. Therefore, this guide will focus on the well-characterized Retosiban and will specify stereochemistry where critical.

Chemical Structure and Properties

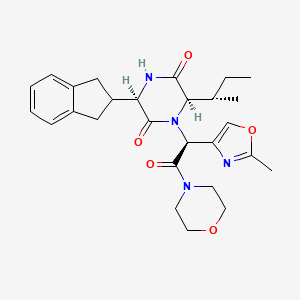

Retosiban (also known as GSK221149A) is a non-peptide, orally active oxytocin receptor antagonist.[2] Its structure is based on a central 2,5-diketopiperazine ring, a motif that provides a rigid scaffold for its substituents.[3]

Key Structural Features:

-

Core: A 2,5-diketopiperazine ring.[3]

-

Stereochemistry: The active isomer is (3R, 6R, 7R). The stereoisomer with an (S) configuration at the C-7 position is 10-fold less potent, and the (3S, 6S, 7S) isomer is over 500 times less active.[3]

-

Substituents:

-

An R-indanyl group at the 3-position, which penetrates a deep hydrophobic pocket in the oxytocin receptor.

-

An R-(S-secButyl) group at the 6-position.

-

An R-2-methyl oxazole ring attached to an amide at the N1-position, which confers good aqueous solubility, low protein binding, and minimal interaction with cytochrome P450 enzymes.

-

Physicochemical Properties: At physiological pH, Retosiban is uncharged and demonstrates good solubility.

| Property | Value | Reference |

| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione | |

| CAS Number | 820957-38-8 | |

| Molecular Formula | C₂₇H₃₄N₄O₅ | |

| Molar Mass | 494.592 g·mol⁻¹ | |

| Solubility | > 0.22 mg/mL | |

| LogD (pH 7.4) | 2.2 |

Synthesis of Retosiban

A highly stereoselective, lab-scale synthesis of Retosiban has been described utilizing a four-component Ugi reaction. This reaction efficiently creates a linear peptide precursor, which is subsequently cyclized and modified to yield the final product.

Synthesis Workflow:

-

Ugi Reaction: A four-component condensation of Cbz-protected R-indanylglycine (1), D-alloisoleucine methyl ester hydrochloride (2), 2-methyloxazole-4-carboxaldehyde (3), and 2-benzyloxyphenylisonitrile (4) forms the linear peptide intermediate (5).

-

Deprotection and Cyclization: Hydrogenation removes the Cbz and benzyl protecting groups, which facilitates the spontaneous cyclization of the linear peptide (5) to the phenolic cyclic dipeptide (6). This intermediate is a mix of diastereoisomers at the exocyclic amide position.

-

Amide Hydrolysis: The phenolic amide is hydrolyzed using carbonyl diimidazole (CDI) followed by hydrochloric acid. This step also causes epimerization at the exocyclic position, yielding the desired (7R)-stereochemistry in the resulting carboxylic acid (7) as the major product.

-

Final Amidation: The carboxylic acid (7) is activated with the peptide coupling reagent PyBOP, followed by the addition of morpholine to form the final product, Retosiban (8).

Mechanism of Action

Retosiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR). The primary signaling pathway activated by oxytocin in the myometrium involves the coupling of the OTR to Gαq proteins, which in turn activates phospholipase C (PLC) and leads to the production of inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to uterine muscle contraction.

Retosiban potently blocks this pathway. Interestingly, its pharmacological profile is distinct from the peptide-based antagonist, atosiban. While both are competitive antagonists at the level of IP3 production, atosiban exhibits agonist activity at higher concentrations, stimulating prostaglandin production via Gαi coupling and ERK1/2 activation. In contrast, Retosiban demonstrates no such agonist activity and acts as a pure antagonist on these pathways. It has also been shown to inhibit the basal (oxytocin-independent) production of IP3.

Pharmacological and Clinical Data

Retosiban has been characterized through extensive preclinical and clinical studies, demonstrating high affinity and selectivity for the oxytocin receptor and potential efficacy in delaying preterm labor.

Table 1: In Vitro and Preclinical Pharmacological Data

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | Human | 0.65 nM | |

| Rat | 4.1 nM | ||

| Receptor Selectivity vs. V₁ₐ, V₁b, V₂ | Human | >1400-fold | |

| Oral Bioavailability | Rat | ~100% | |

| Pharmacokinetic Half-life | Rat | 1.4 hours | |

| In Vivo Efficacy (ID₅₀) (Oxytocin-induced contractions) | Rat | 0.27 mg/kg (IV) |

Table 2: Human Clinical Trial Data

| Study Phase | Comparison | Key Endpoint | Result | Reference(s) |

| Phase II | Retosiban vs. Placebo (IV) | Uterine quiescence in 6 hours | 63% of women on Retosiban vs. 43% on placebo achieved quiescence. | |

| Median time to delivery | 26 days for Retosiban group vs. 13 days for placebo group. | |||

| Pharmacokinetic Half-life (oral) | 1.45 hours | |||

| Phase III (Terminated early) | Retosiban vs. Placebo (IV) | Mean time to delivery/treatment failure | 18.9 days for Retosiban vs. 11.1 days for placebo. | |

| Phase III (Terminated early) | Retosiban vs. Atosiban (IV) | Adjusted mean time to delivery | 32.51 days for Retosiban vs. 33.71 days for atosiban (not statistically significant). |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize Retosiban.

Synthesis of Retosiban (Ugi-based approach)

This protocol is a summary of the lab-scale synthesis described in the literature.

-

Reaction Setup: Equimolar amounts of (R)-2-((((benzyloxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (1), D-alloisoleucine methyl ester hydrochloride (2), 2-methyloxazole-4-carboxaldehyde (3), and 2-(benzyloxy)phenyl isocyanide (4) are dissolved in methanol.

-

Ugi Reaction: The mixture is stirred at room temperature for 24-48 hours until completion, monitored by TLC or LC-MS. The solvent is removed in vacuo to yield the crude linear peptide (5).

-

Cyclization: The crude peptide (5) is dissolved in methanol with a palladium on carbon (Pd/C) catalyst. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or Parr shaker) for 12-24 hours to effect deprotection and cyclization. The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the cyclic dipeptide (6).

-

Hydrolysis: The dipeptide (6) is dissolved in a suitable solvent like THF, and carbonyl diimidazole (CDI) is added. After stirring, aqueous HCl is added to hydrolyze the amide and epimerize the chiral center, yielding the carboxylic acid (7).

-

Amidation: The acid (7) is dissolved in DMF or a similar solvent. PyBOP and a non-nucleophilic base (e.g., DIPEA) are added, followed by morpholine. The reaction is stirred until completion.

-

Purification: The final product, Retosiban (8), is purified from the reaction mixture using standard techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

Oxytocin Receptor Competitive Binding Assay

This is a generalized protocol to determine the binding affinity (Ki) of a test compound like Retosiban.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, add assay buffer, a constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin), and varying concentrations of the unlabeled competitor (Retosiban).

-

Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve. The IC₅₀ value is determined and then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol 1,4,5-Trisphosphate (IP3) Production Assay

This protocol measures the effect of Retosiban on the OTR-Gαq-PLC signaling pathway.

-

Cell Culture: Human myometrial cells or OTR-expressing cell lines are cultured to near confluence in appropriate multi-well plates.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Retosiban or vehicle for 15-30 minutes.

-

Agonist Stimulation: Cells are then stimulated with an EC₈₀ concentration of oxytocin for a short period (e.g., 30-60 seconds). For basal inhibition, no agonist is added.

-

Lysis: The reaction is stopped by adding an acid (e.g., perchloric acid) to lyse the cells and stabilize the IP3.

-

Quantification: The IP3 levels in the cell lysates are quantified using a commercially available competitive binding assay kit, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curves are plotted to determine the potency of Retosiban in inhibiting oxytocin-stimulated (or basal) IP3 production.

Phase III Clinical Trial Protocol (Summarized)

This protocol is a summary of the design for the terminated Phase III trials (e.g., NCT02377466).

-

Study Design: A randomized, double-blind, parallel-group, multicenter study comparing intravenous Retosiban to either placebo or an active comparator (atosiban).

-

Participant Population: Pregnant women (e.g., aged 12-45) with a singleton pregnancy, intact membranes, and diagnosed with spontaneous preterm labor at a gestational age between 24 and 34 weeks.

-

Randomization and Blinding: Eligible participants are randomized (1:1) to receive either Retosiban or the comparator. Both participants and investigators are blinded to the treatment assignment.

-

Treatment Regimen: A 48-hour continuous intravenous infusion of the assigned treatment. For example, a loading dose followed by a maintenance infusion.

-

Primary Endpoints:

-

vs. Placebo: Co-primary endpoints of (1) time to delivery or treatment failure and (2) a composite of neonatal morbidity and mortality.

-

vs. Atosiban: Primary endpoint of time to delivery.

-

-

Secondary Endpoints: Measures of neonatal health, such as specific morbidities (e.g., respiratory distress syndrome), mortality, and length of hospital stay.

-

Safety Assessments: Monitoring and reporting of adverse events in both the mother and the newborn.

-

Statistical Analysis: The primary analysis would typically use a time-to-event method, such as a Kaplan-Meier analysis with a log-rank test or a Cox proportional hazards model, to compare the treatment groups.

References

(S)-Retosiban: A Technical Overview for Drug Development Professionals

(S)-Retosiban , also known as GSK-221149-A, is a potent and highly selective, orally active antagonist of the oxytocin receptor.[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for its potential as a tocolytic agent to prevent preterm labor.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and key experimental findings related to this compound.

Chemical and Physical Properties

This compound is a non-peptide, small molecule belonging to the diketopiperazine class of organic compounds.[3] Its chemical structure is characterized by a central 2,5-diketopiperazine ring with specific stereochemistry that is crucial for its high-affinity binding to the oxytocin receptor.

| Property | Value | Reference |

| CAS Number | 820957-38-8 | |

| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione | |

| Molecular Formula | C27H34N4O5 | |

| Molar Mass | 494.592 g·mol−1 | |

| Affinity (Ki) | 0.65 nM (human OT receptor), 4.1 nM (rat OT receptor) | |

| Selectivity | >1400-fold over vasopressin receptors | |

| Solubility | > 0.22 mg/ml | |

| LogD | 2.2 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, Retosiban blocks the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This antagonism effectively inhibits oxytocin-induced uterine contractions, which are a primary driver of labor.

The binding of oxytocin to its receptor primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) signaling pathway. This leads to an increase in intracellular calcium levels and subsequent smooth muscle contraction. This compound competitively inhibits this pathway.

Interestingly, studies have revealed that the signaling of the oxytocin receptor is more complex, involving other G-proteins and downstream effectors. The oxytocin receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, activation of the OTR can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.

This compound has been shown to prevent stretch-induced phosphorylation of ERK1/2 in human myometrial tissue, suggesting its mechanism extends beyond simple competitive antagonism of the Gq pathway. Unlike the peptide-based OTR antagonist atosiban, Retosiban does not appear to stimulate ERK1/2 activity or prostaglandin production at higher concentrations, indicating a different pharmacological profile.

Caption: this compound competitively antagonizes the oxytocin receptor, inhibiting downstream signaling pathways that lead to uterine contraction.

Experimental Protocols and Findings

In Vitro Pharmacological Studies

Methodology: Human myometrial strips were obtained from women undergoing Cesarean section. These tissue samples were subjected to pharmacological manipulations to assess the effect of this compound on oxytocin-induced contractions and downstream signaling. In some experiments, myometrial explants were exposed to prolonged mechanical stretch to mimic in vivo conditions. The effects on contractility were measured, and protein analysis was performed to quantify the phosphorylation of key signaling proteins like ERK1/2. Inhibition of inositol 1,4,5-trisphosphate (IP3) production was also quantified to determine the antagonist's effect on the primary signaling pathway.

Key Findings:

-

This compound significantly reduced the contractile activity of both spontaneously active and oxytocin-stimulated human myometrial strips.

-

The antagonism of oxytocin action by this compound in human myometrium was found to be potent, rapid, and reversible.

-

Inhibition of IP3 production by this compound followed single-site competitive binding kinetics.

-

This compound was also observed to inhibit the basal production of IP3 in the absence of oxytocin, suggesting potential inverse agonist activity.

-

In stretched myometrial explants, this compound prevented the stretch-induced stimulation of myometrial contractility and the phosphorylation of ERK1/2.

In Vivo Preclinical and Clinical Studies

Methodology: Preclinical studies involved intravenous and oral administration of this compound to rats to assess its effect on oxytocin-induced and spontaneous uterine contractions. Phase I clinical studies were conducted in healthy nonpregnant women to evaluate the safety and tolerability of single and repeat oral or intravenous doses. Subsequent Phase II and III clinical trials were designed to evaluate the efficacy and safety of intravenous this compound in women in spontaneous preterm labor, often with a placebo or atosiban as a comparator. The primary outcomes of these trials typically included the time to delivery and neonatal morbidity and mortality.

Key Findings:

-

In rats, this compound produced a dose-dependent decrease in oxytocin-induced uterine contractions. It also significantly reduced spontaneous uterine contractions in late-term pregnant rats.

-

Phase I studies demonstrated that this compound was well-tolerated in healthy nonpregnant women.

-

Phase II studies provided preliminary evidence that intravenous this compound can suppress uterine contractions and prolong pregnancy in women in spontaneous preterm labor, although the results were not always statistically significant.

Summary for the Drug Development Professional

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with a distinct pharmacological profile compared to earlier peptide-based antagonists. Its high oral bioavailability and selectivity make it an attractive candidate for development. While in vitro and early clinical data were promising for its use as a tocolytic agent, challenges in clinical trial recruitment have left its ultimate clinical utility in this indication unproven. The detailed understanding of its chemical properties and mechanism of action, however, provides a solid foundation for further research and potential exploration in other oxytocin-mediated conditions.

References

(S)-Retosiban: A Technical Guide to a Potent and Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Retosiban, also known as GSK-221,149-A, is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of preterm labor.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in the initiation and progression of uterine contractions during labor.[4] The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), is the primary mediator of oxytocin's effects on the myometrium. Antagonism of the OTR presents a logical therapeutic strategy for the management of preterm labor, a major cause of neonatal morbidity and mortality. This compound emerged as a promising clinical candidate due to its high affinity and selectivity for the OTR, coupled with favorable pharmacokinetic properties.

Mechanism of Action

This compound is a competitive antagonist of the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the binding of endogenous oxytocin and inhibiting the downstream signaling cascade that leads to uterine muscle contraction. The primary signaling pathway of the OTR involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to myometrial contraction. By blocking this pathway, this compound effectively reduces the frequency and strength of uterine contractions.

Signaling Pathway

The canonical signaling pathway initiated by oxytocin binding to its receptor and the inhibitory effect of this compound are depicted below.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Selectivity

| Parameter | Species | Value | Reference(s) |

| Ki (hOTR) | Human | 0.65 nM | |

| Ki (rOTR) | Rat | 4.1 nM | |

| Selectivity | >1400-fold over vasopressin receptors |

Table 2: In Vitro and In Vivo Potency

| Assay | Species | Parameter | Value | Reference(s) |

| Oxytocin-induced uterine contractions | Rat (in vivo, i.v.) | ID₅₀ | 0.27 mg/kg | |

| Oxytocin-induced uterine contractions | Rat (in vivo, i.v.) | IC₅₀ | 180 nM | |

| Oxytocin-induced concentration-response | Rat (in vitro) | - | Parallel rightward shift (0.1-10 µM) |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Value | Reference(s) |

| Oral Bioavailability | Rat | ~100% | |

| Half-life (t½) | Rat | 1.4 hours | |

| Intrinsic Clearance | Human (microsomes) | Low | |

| Protein Binding | - | <80% | |

| CYP450 Inhibition | - | IC₅₀ > 100µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the oxytocin receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer.

-

A fixed concentration of radioligand (e.g., [³H]-Oxytocin).

-

Increasing concentrations of unlabeled this compound or vehicle (for total binding) or a saturating concentration of unlabeled oxytocin (for non-specific binding).

-

Cell membrane preparation (typically 3-20 µg of protein per well).

-

-

Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Functional Assay: Uterine Contraction

This protocol assesses the ability of this compound to inhibit oxytocin-induced contractions in isolated uterine tissue.

Methodology:

-

Tissue Preparation:

-

Euthanize a female rat and excise the uterine horns.

-

Dissect the uteri into longitudinal strips (e.g., 2x10 mm).

-

Mount the myometrial strips vertically in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Apply a passive tension (e.g., 1 g) and allow the tissue to equilibrate until a stable baseline of spontaneous contractions is achieved (approximately 90 minutes).

-

-

Antagonist Activity Assessment:

-

Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.

-

Wash the tissue and allow it to return to its baseline activity.

-

Pre-incubate the uterine strips with varying concentrations of this compound for a defined period.

-

Generate a second cumulative concentration-response curve for oxytocin in the presence of this compound.

-

-

Data Analysis:

-

Measure the amplitude and frequency of uterine contractions.

-

Plot the oxytocin concentration-response curves in the absence and presence of this compound.

-

A rightward shift in the oxytocin concentration-response curve in the presence of this compound indicates competitive antagonism.

-

Calculate the pA₂ value to quantify the potency of this compound as a competitive antagonist.

-

In Vivo Animal Model: Preterm Labor

This protocol describes a model for inducing preterm labor in mice to evaluate the in vivo efficacy of this compound.

Methodology:

-

Animal Model:

-

Use timed-pregnant mice (e.g., CD-1 or C57BL/6). The day a vaginal plug is observed is designated as gestational day 0.5.

-

-

Induction of Preterm Labor:

-

Lipopolysaccharide (LPS)-Induced Model: On gestational day 15, perform a mini-laparotomy under anesthesia. Inject LPS into the uterine horn to induce localized inflammation and subsequent preterm labor.

-

RU486-Induced Model: On gestational day 17, administer RU486 (a progesterone receptor antagonist) subcutaneously to induce uterine contractions and cervical ripening.

-

-

Treatment:

-

Administer this compound or a vehicle control at a predetermined time relative to the induction of preterm labor. The route of administration can be oral or intravenous.

-

-

Monitoring and Outcome Measures:

-

Continuously monitor the animals for signs of labor, including vaginal bleeding and delivery of pups.

-

Record the time to delivery for each animal.

-

Count the number of live and dead pups delivered.

-

Statistical analysis (e.g., Kaplan-Meier survival analysis for time to delivery) is used to compare the efficacy of this compound to the control group.

-

Drug Development and Clinical Trials

This compound was advanced into clinical development for the treatment of spontaneous preterm labor. Phase II and Phase III clinical trials were initiated to evaluate its efficacy and safety. However, these trials were terminated early due to slow recruitment.

The typical drug development process for a compound like this compound is outlined in the Gantt chart below.

References

(S)-Retosiban: A Technical Overview of a Selective Oxytocin Receptor Antagonist

Introduction

(S)-Retosiban, also known as GSK-221,149-A, is a potent and selective, orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of preterm labor.[1][3] Its mechanism of action involves competitively blocking the oxytocin receptor, thereby inhibiting oxytocin-induced uterine contractions.[1] This document provides a detailed technical overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Chemical and Physical Properties

This compound is a 2,5-diketopiperazine derivative. The specific stereochemistry of this compound, designated as the (3R, 6R, 7R)-isomer, is crucial for its high potency. It possesses favorable physicochemical properties for a drug candidate, including good aqueous solubility (> 0.22 mg/ml) and a logD of 2.2 at physiological pH, where it exists in an uncharged state.

| Property | Value | Reference |

| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione | |

| CAS Number | 820957-38-8 | |

| Molecular Formula | C27H34N4O5 | |

| Molar Mass | 494.592 g·mol−1 |

Pharmacology and Pharmacokinetics

This compound demonstrates high affinity for the human oxytocin receptor with sub-nanomolar potency. Its selectivity for the oxytocin receptor over the structurally related vasopressin receptors is a key feature, reducing the potential for off-target effects.

Pharmacodynamics: Receptor Binding and In Vitro Activity

| Parameter | Species | Value | Reference |

| Ki (Binding Affinity) | Human OT Receptor | 0.65 nM | |

| Ki (Binding Affinity) | Rat OT Receptor | 4.1 nM | |

| Selectivity | >1400-fold over vasopressin receptors | ||

| In Vitro Activity | Produces parallel rightward shifts of oxytocin-induced concentration-response curves in rat isolated myometrial strips (0.1-10 μM) |

Pharmacokinetics

Preclinical studies in rats have shown excellent oral bioavailability and a relatively short half-life. It exhibits low intrinsic clearance in human microsomes, suggesting a favorable metabolic profile.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | ~100% | |

| Half-life | Rat | 1.4 hours | |

| Protein Binding | Human | <80% | |

| CYP450 Inhibition (IC50) | > 100μM |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound competitively blocks the initial binding of oxytocin, thereby inhibiting this entire downstream signaling cascade.

References

(S)-Retosiban: A Technical Guide for Preterm Labor Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Retosiban (GSK221149A) is a potent, highly selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Developed by GlaxoSmithKline, it represented a promising therapeutic candidate for the management of preterm labor by inhibiting uterine contractions. Although its clinical development was halted due to challenges in demonstrating significant efficacy in late-phase trials, the extensive preclinical and clinical research conducted provides valuable insights for the development of future tocolytic agents. This guide offers an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, clinical trial outcomes, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor.[1] Oxytocin, a key hormone in parturition, binds to its G-protein coupled receptor (GPCR) on myometrial cells, initiating a signaling cascade that leads to uterine contractions.

Specifically, the activation of the oxytocin receptor is coupled to Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevated calcium binds to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to myometrial smooth muscle contraction.[2]

This compound competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this entire downstream signaling pathway and reducing the frequency and force of uterine contractions.[1][2] It exhibits high affinity for the human oxytocin receptor (Ki = 0.65 nM) and demonstrates over 1400-fold selectivity against the structurally related vasopressin V1a and V2 receptors, suggesting a favorable side-effect profile compared to less selective antagonists like atosiban.[3]

Signaling Pathway of Oxytocin Receptor and Inhibition by this compound

Caption: Oxytocin receptor signaling cascade leading to myometrial contraction and its competitive inhibition by this compound.

Pharmacokinetics and Pharmacodynamics

This compound was developed for both intravenous and oral administration.

-

Absorption and Bioavailability: The compound is rapidly absorbed after oral administration. Preclinical studies in rats demonstrated an oral bioavailability approaching 100%.

-

Half-life: In pregnant women, the observed half-life after oral administration is approximately 1.45 hours.

-

Metabolism: It exhibits low intrinsic clearance in human microsomes and does not significantly inhibit major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.

-

Selectivity: As a potent OTR antagonist, it shows high selectivity (>1400-fold) over vasopressin receptors, which is a key differentiator from atosiban, a mixed oxytocin/vasopressin V1a antagonist.

-

Pharmacodynamic Effects: In preclinical studies, intravenous this compound led to a dose-dependent decrease in both oxytocin-induced and spontaneous uterine contractions in rats. In clinical trials with women in preterm labor, intravenous administration was associated with a reduction in uterine contraction frequency.

Clinical Development and Efficacy

This compound underwent several clinical trials to evaluate its efficacy and safety in treating spontaneous preterm labor. While early phase studies showed promise, later phase trials were terminated early due to slow recruitment and did not demonstrate a significant benefit over comparators.

Phase II Studies

A Phase II proof-of-concept, randomized, double-blind, placebo-controlled trial investigated the efficacy of intravenous this compound administered for 48 hours to women in spontaneous preterm labor (30 0/7 to 35 6/7 weeks' gestation).

| Outcome Measure | This compound (n=30) | Placebo (n=34) | Relative Risk (RR) / Mean Difference |

| Uterine Quiescence at 48h | 62% | 41% | RR: 1.53 (95% CrI: 0.98, 2.48) |

| Mean Time to Delivery | - | - | 8.2 days longer with Retosiban (95% CrI: 2.7, 13.74) |

| Preterm Births (<37 weeks) | 18.7% | 47.2% | RR: 0.38 (95% CrI: 0.15, 0.81) |

| Delivery within 7 Days | 0% | 17.6% | - |

| Data from Thornton et al. (2015). | |||

| CrI: Credible Interval |

Another Phase II pilot dose-ranging study also provided preliminary, though not statistically significant, evidence that intravenous this compound could suppress uterine contractions and prolong pregnancy. In this study, women receiving a 12-hour infusion of Retosiban followed by placebo had a median time to delivery of 26 days, compared to 13 days for those receiving a placebo infusion first.

Phase III Program (NEWBORN studies)

The Phase III program for this compound included two large, randomized, double-blind trials: one comparing it to a placebo and another to atosiban. Unfortunately, both trials were terminated prematurely due to significant recruitment challenges.

| Trial | Comparison | Primary Endpoint | Key Findings at Early Termination |

| Placebo-Controlled | This compound (n=10) vs. Placebo (n=13) | Time to Delivery/Treatment Failure & Neonatal Composite | Mean time to delivery/failure: 18.9 days (Retosiban) vs. 11.1 days (Placebo). No formal hypothesis testing was conducted due to small sample size. |

| Atosiban-Comparator | This compound (n=47) vs. Atosiban (n=50) | Time to Delivery | Adjusted mean time to delivery: 32.51 days (Retosiban) vs. 33.71 days (Atosiban). The difference was not statistically significant. |

| Data from Saade et al. (2020). |

Across all trials, this compound demonstrated a favorable safety profile, with adverse events being infrequent and comparable to those in placebo or atosiban groups.

Experimental Protocols

Protocol 1: In Vitro Myometrial Contractility Assay

This protocol is essential for assessing the direct effect of compounds like this compound on uterine muscle function.

Objective: To measure the inhibitory effect of an oxytocin receptor antagonist on spontaneous and oxytocin-induced contractions in isolated human myometrial strips.

Methodology:

-

Tissue Acquisition: Obtain human myometrial biopsies from consenting patients undergoing elective Cesarean section at term.

-

Tissue Preparation: Immediately place the biopsy in cold, oxygenated Physiological Saline Solution (PSS). Under a dissecting microscope, dissect longitudinal myometrial strips (approx. 2 mm x 10 mm).

-

Mounting: Mount the strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for 60-90 minutes until stable spontaneous contractions develop.

-

Agonist Stimulation (Optional): To study induced contractions, add a submaximal concentration of oxytocin (e.g., 0.5 nM) to the organ bath to achieve stable, rhythmic contractions.

-

Antagonist Application: Construct a cumulative concentration-response curve for this compound. Add the antagonist to the bath in increasing logarithmic concentrations (e.g., 1 nM to 10 µM) at set intervals (e.g., every 20-30 minutes).

-

Data Acquisition and Analysis: Record the amplitude (force) and frequency of contractions. Calculate the inhibitory concentration 50% (IC₅₀) by plotting the percentage inhibition of contractile activity against the log concentration of this compound.

Experimental Workflow for In Vitro Contractility Assay

Caption: Workflow for assessing the tocolytic effect of this compound using an in vitro myometrial contractility assay.

Protocol 2: In Vivo Mifepristone-Induced Preterm Labor Model in Mice

This animal model is used to evaluate the efficacy of potential tocolytics in preventing or delaying preterm birth.

Objective: To determine if this compound can delay the time to delivery in a chemically-induced mouse model of preterm labor.

Methodology:

-

Animal Mating: House female mice (e.g., CD-1 strain) with males. Check for vaginal plugs daily; the day a plug is found is designated as gestational day 1.

-

Induction of Preterm Labor: On gestational day 15, administer a subcutaneous injection of mifepristone (RU486), a progesterone receptor antagonist, at a dose predetermined to reliably induce preterm birth (e.g., 30-150 µg per mouse).

-

Treatment Administration: At a set time post-mifepristone injection (e.g., 5 hours after the observed onset of contractions), administer the test compound.

-

Test Group: this compound (dose determined by pharmacokinetic studies, administered orally or subcutaneously).

-

Control Group: Vehicle control.

-

Positive Control Group: Atosiban or another known tocolytic.

-

-

Monitoring: Continuously monitor the mice for signs of labor and the time of delivery of the first pup. Record the number of live and stillborn pups.

-

Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare the time to delivery between the treatment and control groups. Statistical significance can be assessed using the log-rank test.

Drug Development and Evaluation Logic

The development of a novel tocolytic agent like this compound follows a structured, multi-stage process from initial discovery to clinical evaluation.

Logical Flow of Tocolytic Drug Development

Caption: The logical progression of this compound's development from preclinical research through clinical trial phases.

Conclusion and Future Directions

This compound is a well-characterized, highly selective oxytocin receptor antagonist that showed initial promise as a tocolytic agent. While its development was discontinued, the research provides a solid foundation for future drug discovery efforts in obstetrics. The challenges faced during the Phase III trials, particularly with patient recruitment, highlight the complexities of conducting clinical studies in the preterm labor population. Future research could focus on identifying specific subpopulations of patients with preterm labor who might benefit most from oxytocin antagonism or exploring the prophylactic use of such agents in high-risk pregnancies, a potential application supported by preclinical data. The detailed molecular and clinical data available for this compound remain a valuable resource for scientists working to address the significant unmet medical need of preterm birth.

References

Preclinical Profile of (S)-Retosiban: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Retosiban, also known as GSK-221,149-A, is a potent and highly selective, orally active non-peptide oxytocin receptor antagonist that was under development by GlaxoSmithKline for the treatment of preterm labor.[1][2] Preterm birth remains a significant cause of infant morbidity and mortality worldwide, and effective tocolytic agents with favorable safety profiles are urgently needed.[3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, pharmacokinetics, and key in vitro and in vivo efficacy data. The information is intended to serve as a valuable resource for researchers and professionals in the field of obstetrics and drug development.

Mechanism of Action

This compound is a competitive antagonist of the oxytocin receptor (OTR).[1] It blocks the binding of oxytocin to its receptor in the uterine smooth muscle (myometrium), thereby inhibiting the downstream signaling cascade that leads to uterine contractions.[1] This action forms the basis of its potential as a tocolytic agent to prevent preterm labor.

Notably, preclinical studies have revealed a more nuanced mechanism of action. This compound also acts as an inverse agonist of the OTR. In human myometrial tissue, mechanical stretch, a key factor in the initiation of labor, can activate the OTR even in the absence of oxytocin. This compound was found to prevent this stretch-induced, agonist-free activation of the OTR, suggesting a role in mitigating a fundamental physiological trigger of parturition.

Signaling Pathway

The activation of the oxytocin receptor, a Gq/11-coupled receptor, initiates a signaling cascade involving the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This compound has been shown to inhibit this stretch-induced phosphorylation of ERK1/2 in human myometrial explants. This effect was reversed by the presence of a different OTR antagonist, atosiban, further confirming that the action of this compound is mediated through the OTR.

Data Presentation

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human oxytocin receptor with excellent selectivity over the closely related vasopressin receptors.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.65 nM | |

| Selectivity | >1400-fold over vasopressin receptors (V1a, V1b, V2) |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats, demonstrating good oral bioavailability and a relatively short half-life.

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability | ~100% | |

| Half-life | 1.4 hours | ||

| Intrinsic Clearance (Microsomes) | Low to moderate | ||

| Human | Intrinsic Clearance (Microsomes) | Low | |

| Cytochrome P450 Inhibition (IC50) | >100 µM | ||

| Protein Binding | <80% |

In Vitro Efficacy

Studies using human myometrial tissue have demonstrated the ability of this compound to inhibit uterine contractility.

| Experimental Model | Treatment | Effect | Reference |

| Human Myometrial Strips | This compound | Significantly reduced spontaneous and oxytocin-stimulated contractile activity | |

| Human Myometrial Explants (under high stretch) | 10 nM this compound | Prevented stretch-induced stimulation of myometrial contractility | |

| 10 nM this compound | Reduced phosphorylation of ERK1/2 by 53% | ||

| 1 µM this compound | Reduced phosphorylation of ERK1/2 by 62% |

In Vivo Efficacy

Preclinical in vivo studies in animal models have supported the tocolytic potential of this compound.

| Animal Model | Treatment | Effect | Reference |

| Anesthetized Rats | Intravenous this compound | Dose-dependent decrease in oxytocin-induced uterine contractions | |

| Late-term Pregnant Rats | This compound | Reduced spontaneous uterine activity | |

| Cynomolgus Monkeys (100-150 days gestation) | Oral this compound | Reduced the risk of spontaneous delivery (Hazard Ratio = 0.07) |

Experimental Protocols

Human Myometrial Explant Stretch Assay

This in vitro model was crucial in elucidating the inverse agonist activity of this compound.

-

Tissue Collection: Myometrial biopsies were obtained from women undergoing planned term cesarean sections.

-

Explant Preparation: The myometrial tissue was dissected into small explants.

-

Stretching Protocol: Explants were mounted in a specialized culture system and subjected to either low or high mechanical tension for a defined period (e.g., 20 hours).

-

Drug Treatment: this compound (e.g., 10 nM or 1 µM) or vehicle was added to the culture medium. In some experiments, a peptide OTR antagonist (atosiban) was co-incubated to confirm the OTR-mediated effect.

-

Contractility Assessment: After the incubation period, the contractile response of the explants to agents like potassium chloride (KCl) and oxytocin was measured.

-

Biochemical Analysis: Explants were analyzed for the phosphorylation status of key signaling proteins, such as ERK1/2, using techniques like Western blotting.

Cynomolgus Monkey Model of Spontaneous Labor

This in vivo model provided evidence for the efficacy of this compound in a non-human primate.

-

Animal Model: Pregnant cynomolgus monkeys were used as a translational model for human pregnancy.

-

Treatment Administration: Animals were treated with oral this compound or a vehicle control during a specific gestational window (e.g., 100 to 150 days of gestation).

-

Monitoring: The primary endpoint was the time to spontaneous delivery.

-

Data Analysis: Time-to-event analysis (e.g., hazard ratio calculation) was used to determine the effect of this compound on the risk of spontaneous labor.

Preclinical to Clinical Development Logic

The development of this compound followed a logical progression from preclinical evaluation to clinical trials.

Safety and Toxicology

Preclinical safety and toxicology data are not extensively detailed in the publicly available literature. However, Phase 2 clinical trials in women with spontaneous preterm labor indicated a favorable safety and tolerability profile for both mother and neonate. No new safety signals were identified for this compound in the subsequent, albeit prematurely terminated, Phase 3 trials. A follow-up study of infants born to mothers who participated in the trials showed no unexpected adverse outcomes or impairments associated with this compound exposure.

Conclusion

The preclinical data for this compound strongly supported its development as a novel tocolytic agent. Its high affinity and selectivity for the oxytocin receptor, coupled with its unique inverse agonist activity against stretch-induced receptor activation, presented a promising mechanism of action. Favorable oral bioavailability and demonstrated efficacy in relevant in vitro and in vivo models further underscored its potential. While the clinical development of this compound was ultimately halted due to recruitment challenges in Phase 3 trials, the preclinical body of work remains a valuable case study for the development of future oxytocin receptor antagonists for the management of preterm labor.

References

(S)-Retosiban: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (S)-Retosiban, an isomer of the potent and selective oxytocin receptor antagonist, Retosiban (GSK221149A). Given that this compound is primarily utilized as an experimental control, and Retosiban is the active pharmaceutical ingredient, this guide focuses on the data available for Retosiban, which is more extensively characterized and relevant for drug development.

Introduction

Retosiban is a competitive oxytocin receptor antagonist that has been investigated for the treatment of preterm labor.[1] It is a small molecule belonging to the diketopiperazine class of compounds.[2] Understanding the solubility and stability of Retosiban is critical for the development of viable pharmaceutical formulations and for ensuring its quality, safety, and efficacy throughout its shelf life. This guide summarizes the publicly available data on these properties, provides plausible experimental protocols based on standard pharmaceutical practices, and illustrates key related pathways.

Solubility Data

Retosiban is characterized as having good aqueous solubility.[1] At physiological pH, it exists in an uncharged state.[1] The following tables summarize the available quantitative and semi-quantitative solubility data for Retosiban and its (S)-isomer in various solvent systems.

Table 1: Solubility of Retosiban

| Solvent System | Solubility | Molar Concentration | Notes |

| Aqueous solution (physiological pH) | > 0.22 mg/mL | > 0.45 mM | [1] |

| DMSO | 100 mg/mL | 202.19 mM | Ultrasonic assistance may be needed. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.05 mM | Clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.05 mM | Clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.05 mM | Clear solution. |

Table 2: Solubility of this compound

| Solvent System | Solubility | Molar Concentration | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 10.11 mM | Clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 10.11 mM | Clear solution. |

Stability Data

The stability of a drug substance is a critical quality attribute that influences its shelf-life and storage conditions. The available data for Retosiban focuses on the stability of the solid form and its stock solutions.

Table 3: Storage and Stability of Retosiban

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years |

| Solid Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Experimental Protocols

Detailed, proprietary experimental protocols for the solubility and stability testing of Retosiban are not publicly available. However, based on standard pharmaceutical industry practices for poorly soluble drugs and stability-indicating assays, the following sections describe plausible methodologies.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a specific solvent system (e.g., water, buffers of different pH, or co-solvent mixtures).

-

Equilibration: The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Analysis: After equilibration, the samples are filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) due to degradation. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

-

Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

-

Photostability: Exposing the drug substance to light as per ICH Q1B guidelines.

-

-

Chromatographic Analysis: A stability-indicating HPLC method is developed to separate the parent drug from any degradation products. This often involves screening different columns, mobile phases, and detection wavelengths.

-

Method Validation: The developed analytical method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the degradants from the main peak is a key aspect of this validation.

Oxytocin Receptor Signaling Pathway

Retosiban exerts its therapeutic effect by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor initiates a signaling cascade that leads to uterine contractions.

Caption: Oxytocin Receptor Signaling Pathway and the Action of this compound.

The activation of the oxytocin receptor by its endogenous ligand, oxytocin, leads to the coupling of Gαq and/or Gαi proteins. This initiates a downstream cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increased intracellular calcium and activation of PKC, along with other pathways like the MAPK and CaMK cascades, ultimately converge to stimulate uterine smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade and preventing uterine contractions.

Conclusion

This technical guide has summarized the available solubility and stability data for this compound and its active isomer, Retosiban. While specific, detailed experimental data from the manufacturer is limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals by presenting the known quantitative data and outlining plausible, industry-standard experimental protocols. The provided diagrams of key workflows and the oxytocin receptor signaling pathway offer a clear visual representation of important concepts related to the development and mechanism of action of this compound. Further internal studies would be necessary to establish a comprehensive and definitive profile for a specific formulation or drug product.

References

(S)-Retosiban: A Technical Guide to its Binding Affinity and Functional Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Retosiban, also known as GSK221149A, is a potent and highly selective, orally active, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of preterm labor due to its ability to inhibit oxytocin-induced uterine contractions.[1][4] This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

This compound is a competitive antagonist of the OTR, meaning it binds to the same site as the endogenous ligand, oxytocin, thereby blocking its action. Its high affinity for the OTR is in the sub-nanomolar range, and it demonstrates remarkable selectivity over the closely related vasopressin receptors. Furthermore, this compound exhibits functional selectivity, or biased antagonism, by differentially affecting the downstream signaling pathways activated by the oxytocin receptor. This nuanced mechanism of action distinguishes it from other oxytocin receptor antagonists like atosiban.

Data Presentation: Binding Affinity and Selectivity

The binding profile of this compound has been characterized through extensive in vitro studies. The following tables summarize the quantitative data on its binding affinity for the human and rat oxytocin receptors, as well as its selectivity over human vasopressin receptors.

Table 1: this compound Binding Affinity for Oxytocin Receptors

| Receptor Species | Binding Affinity (Ki) |

| Human Oxytocin Receptor | 0.65 nM |

| Rat Oxytocin Receptor | 4.1 nM |

Table 2: this compound Selectivity Profile against Human Vasopressin Receptors

| Receptor Subtype | Selectivity vs. Human Oxytocin Receptor |

| Vasopressin V1a Receptor | >1400-fold |

| Vasopressin V1b Receptor | >1400-fold |

| Vasopressin V2 Receptor | >1400-fold |

Signaling Pathways and Functional Selectivity

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq to activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium. This is the canonical pathway for oxytocin-induced smooth muscle contraction. However, the OTR can also couple to other G-proteins, such as Gαi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, and can also activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

This compound demonstrates functional selectivity by primarily acting as an antagonist and inverse agonist at the Gαq-IP3 signaling pathway, while not affecting the Gαi-cAMP or ERK1/2 pathways. This is in contrast to the peptide-based antagonist atosiban, which has been shown to act as an agonist at the Gαi and ERK1/2 pathways at higher concentrations.

Caption: OTR signaling and ligand modulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding affinity and functional selectivity of this compound.

Radioligand Binding Assay for Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.

Caption: Radioligand binding assay workflow.

Materials:

-

Receptor Source: Membrane preparations from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor.

-

Radioligand: [³H]-Oxytocin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the human OTR.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, [³H]-Oxytocin (at a concentration near its Kd), and receptor membranes.

-

Non-specific Binding (NSB): Add non-specific binding control solution (1 µM unlabeled oxytocin), [³H]-Oxytocin, and receptor membranes.

-

Competition: Add serial dilutions of this compound, [³H]-Oxytocin, and receptor membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Oxytocin) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Functional Selectivity Assays

This assay measures the ability of this compound to antagonize oxytocin-induced IP3 production, a hallmark of Gαq activation. The more stable downstream metabolite, inositol monophosphate (IP1), is often measured in the presence of lithium chloride (LiCl), which blocks its degradation.

Caption: IP1 accumulation assay workflow.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human OTR.

-

Agonist: Oxytocin.

-

Antagonist: this compound.

-

Reagents: Lithium chloride (LiCl), IP-One HTRF kit (containing IP1-d2 and anti-IP1-Europium Cryptate).

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash the cells and pre-incubate with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with an EC80 concentration of oxytocin in a buffer containing LiCl.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate).

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader.

-

Calculate the HTRF ratio and plot against the concentration of this compound to determine the IC50 for the inhibition of the Gαq pathway.

This assay determines if this compound affects the Gαi-mediated inhibition of cAMP production.

Procedure:

-

Seed cells expressing the OTR in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound or vehicle.

-

Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence or absence of oxytocin.

-

Incubate for a defined period.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Analyze the data to determine if this compound modulates the oxytocin-induced decrease in forskolin-stimulated cAMP levels.

This assay investigates the effect of this compound on oxytocin-induced ERK1/2 phosphorylation.

Procedure:

-

Culture cells expressing the OTR to near confluence and then serum-starve overnight to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with this compound or vehicle.

-

Stimulate with oxytocin for a short period (typically 5-15 minutes).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane (Western blot).

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to determine the effect of this compound on oxytocin-induced ERK1/2 activation.

Conclusion

This compound is a highly potent and selective antagonist of the oxytocin receptor. Its sub-nanomolar affinity for the human OTR and over 1400-fold selectivity against vasopressin receptors make it a precise pharmacological tool. The functional selectivity of this compound, characterized by its potent antagonism and inverse agonism of the Gαq-IP3 pathway without impacting the Gαi-cAMP or ERK1/2 signaling cascades, highlights its sophisticated mechanism of action. This detailed understanding of its binding profile and functional selectivity, supported by the experimental protocols provided, is crucial for researchers and drug development professionals working on oxytocin receptor modulation and related therapeutic areas.

References

(S)-Retosiban: A Deep Dive into the Structure-Activity Relationship of a Potent Oxytocin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Retosiban, also known as GSK221149A, is a potent and highly selective, orally bioavailable, non-peptide competitive antagonist of the oxytocin receptor.[1][2][3] It has been investigated for the treatment of preterm labor due to its ability to inhibit oxytocin-induced uterine contractions.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its high affinity and selectivity for the oxytocin receptor. This document also outlines the experimental protocols used to characterize this class of compounds and visualizes the associated signaling pathways and experimental workflows.

Core Structure and Stereochemistry

This compound is a 2,5-diketopiperazine derivative with three key chiral centers that are crucial for its biological activity. The optimal stereochemistry for oxytocin receptor antagonism has been identified as (3R, 6R, 7R). Alterations to this stereochemical arrangement lead to a significant reduction in potency. For instance, inversion of the stereocenter at the C-7 position in the acyclic amide side-chain results in a 10-fold decrease in activity, while the (3S, 6S, 7S) isomer is over 500 times less active than the (3R, 6R, 7R)-isomer.

The core structure of this compound can be divided into three main components, each playing a critical role in its interaction with the oxytocin receptor:

-

The 2,5-Diketopiperazine Scaffold: This central heterocyclic ring serves as a rigid backbone, positioning the substituents in the correct orientation for optimal receptor binding.

-

Substituents at the 3 and 6 Positions: These lipophilic groups are essential for anchoring the molecule within the receptor binding pocket.

-

The N-1 Acyclic Amide Side-Chain: This portion of the molecule extends towards the extracellular surface of the receptor and contributes to both potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic profile. The following tables summarize the quantitative data on how modifications to the core structure affect its binding affinity for the human oxytocin receptor.

Table 1: Effect of Stereochemistry on Oxytocin Receptor Affinity

| Compound/Isomer | Stereochemistry (3, 6, 7) | hOT-R Ki (nM) | Fold Change from this compound |

| This compound | (3R, 6R, 7R) | 0.65 | - |

| Isomer 1 | (3R, 6R, 7S) | 6.5 | 10-fold less potent |

| Isomer 2 | (3S, 6S, 7S) | >325 | >500-fold less potent |

Data compiled from multiple sources.

Table 2: SAR of Substituents at the 3-Position

| R3 Substituent | hOT-R Ki (nM) |

| Indanyl | 0.65 |

| Phenethyl | Weakened activity |

| Benzyl | Further weakened activity |

Data reflects qualitative descriptions from available literature.

Table 3: SAR of Substituents at the 6-Position

| R6 Substituent | hOT-R Ki (nM) |

| (S)-sec-Butyl | 0.65 |

| Isobutyl | - |

| Smaller alkyl groups | Reduced activity |

Data reflects qualitative descriptions from available literature.

Table 4: SAR of the N-1 Acyclic Amide Side-Chain (7-Position)

| 7-Position Moiety | hOT-R Ki (nM) | Notes |

| (R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl | 0.65 | Good aqueous solubility, low protein binding, minimal Cyp450 interaction |

| Phenylisopropylamide | - | Potent, but further optimization led to the oxazole moiety |

Data compiled from multiple sources.

The crystal structure of the human oxytocin receptor in complex with retosiban reveals that the lipophilic indanyl substituent penetrates a deep, mainly hydrophobic pocket, while the oxazol-morpholine amide moiety is positioned closer to the extracellular surface. The oxazole ring is the most solvent-exposed part of the molecule, and the morpholine ring does not appear to have direct interactions with the receptor.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including uterine muscle contraction. This compound acts as a competitive antagonist, blocking the binding of oxytocin and thereby inhibiting this signaling cascade.

Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing the recombinant human oxytocin receptor are cultured.

-

Cells are harvested and homogenized in a lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate buffer, and the protein concentration is determined.

2. Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin antagonist.

-

After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Uterine Myometrial Strip Contraction

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit oxytocin-induced contractions of uterine muscle tissue.

1. Tissue Preparation:

-

Myometrial tissue is obtained from biopsies of the uterus (e.g., from rats or humans undergoing cesarean section).

-

The tissue is dissected into longitudinal strips of a standardized size.

2. Organ Bath Setup:

-

Each myometrial strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

The strips are allowed to equilibrate and establish spontaneous contractions.

3. Measurement of Antagonist Activity:

-

Oxytocin is added to the organ bath to induce or enhance uterine contractions.

-

Once a stable contractile response to oxytocin is achieved, the test compound is added in a cumulative, concentration-dependent manner.

-

The inhibitory effect of the compound on the frequency and amplitude of contractions is recorded.

-

The concentration of the antagonist that produces a 50% inhibition of the oxytocin-induced response (IC50) can be determined.

Uterine Contraction Assay Workflow.

Conclusion

The structure-activity relationship of this compound is well-defined, with its high affinity and selectivity for the oxytocin receptor being critically dependent on the specific stereochemistry of its 2,5-diketopiperazine core and the nature of the substituents at the 3, 6, and 7 positions. The indanyl and sec-butyl groups provide essential lipophilic interactions within the receptor, while the oxazole-containing side chain enhances both potency and pharmacokinetic properties. The detailed experimental protocols described herein provide a robust framework for the evaluation of novel oxytocin receptor antagonists. A thorough understanding of the SAR of this chemical series is invaluable for the rational design and development of new therapeutic agents targeting the oxytocin system.

References

Methodological & Application

Application Notes and Protocols for (S)-Retosiban in Tocolysis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction